N-hexyl-4-methyl-3-nitrobenzenesulfonamide
Description
N-hexyl-4-methyl-3-nitrobenzenesulfonamide: is an organic compound with the molecular formula C13H20N2O4S It is a derivative of benzenesulfonamide, featuring a nitro group, a hexyl chain, and a methyl group attached to the benzene ring
Properties
IUPAC Name |
N-hexyl-4-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-3-4-5-6-9-14-20(18,19)12-8-7-11(2)13(10-12)15(16)17/h7-8,10,14H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPJESZAXREPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hexyl-4-methyl-3-nitrobenzenesulfonamide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating 4-methylbenzenesulfonamide with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The nitrobenzenesulfonamide is then subjected to alkylation using hexyl bromide in the presence of a base such as potassium carbonate. This step introduces the hexyl chain to the nitrogen atom of the sulfonamide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large reactors to handle the nitration process efficiently.
Continuous Alkylation: Employing continuous flow reactors for the alkylation step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-hexyl-4-methyl-3-nitrobenzenesulfonamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: N-hexyl-4-methyl-3-aminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate: N-hexyl-4-methyl-3-nitrobenzenesulfonamide serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry:
Dyes and Pigments: It is used in the synthesis of dyes and pigments due to its stable nitro and sulfonamide groups.
Polymers: The compound is explored for its role in the production of specialty polymers with specific properties.
Mechanism of Action
The mechanism by which N-hexyl-4-methyl-3-nitrobenzenesulfonamide exerts its effects depends on its application:
Biological Activity: In pharmaceutical research, the compound’s mechanism involves interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating various substitution reactions.
Comparison with Similar Compounds
N-hexyl-4-methylbenzenesulfonamide: Lacks the nitro group, resulting in different reactivity and applications.
N-hexyl-3-nitrobenzenesulfonamide:
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